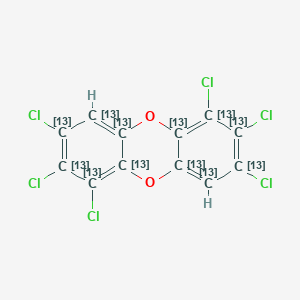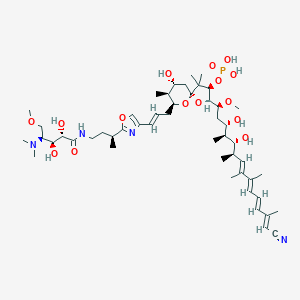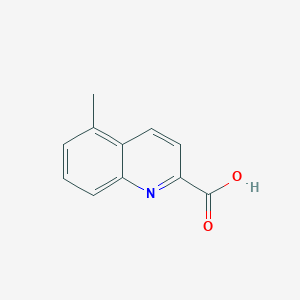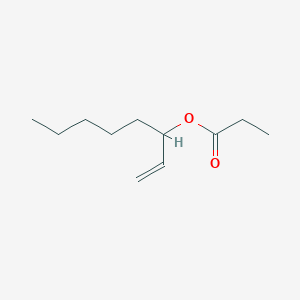
3,5-Dichlorophenylthiourea
Übersicht
Beschreibung
3,5-Dichlorophenylthiourea is a chemical compound with the molecular formula C7H6Cl2N2S and a molecular weight of 221.11 g/mol . It is used in various applications, including organic synthesis and pharmaceutical industries .
Synthesis Analysis
Symmetric thiourea derivatives, such as 3,5-Dichlorophenylthiourea, are synthesized by the reaction of various anilines with CS2 . A structure-activity relationship study on a similar compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported .
Physical And Chemical Properties Analysis
3,5-Dichlorophenylthiourea has a melting point of 177-179°C and a density of 1.563 . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
3,5-Dichlorophenylthiourea: has been identified as a compound with significant antibacterial properties. Research indicates that derivatives of thiourea, including 3,5-Dichlorophenylthiourea, exhibit activity against various bacterial strains. This makes it a potential candidate for the development of new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .
Antioxidant Properties
The antioxidant capacity of thiourea derivatives is another area of interest. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to chronic diseases. The structure of 3,5-Dichlorophenylthiourea suggests it could serve as a scaffold for synthesizing compounds with enhanced antioxidant abilities .
Anticancer Activity
Thiourea derivatives have been explored for their anticancer activities. The presence of the dichlorophenyl group in 3,5-Dichlorophenylthiourea may contribute to its potential efficacy in inhibiting cancer cell growth. This application is particularly promising given the ongoing search for more effective and less toxic cancer therapies .
Anti-Inflammatory Use
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases. 3,5-Dichlorophenylthiourea has been studied for its anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory conditions .
Role in Proteomics Research
Proteomics is the large-scale study of proteins, which are vital parts of living organisms. 3,5-Dichlorophenylthiourea is used in proteomics research due to its biochemical properties. It can be utilized in the study of protein structures and functions, contributing to our understanding of various biological processes .
Application in Organic Synthesis
In the field of chemistry, 3,5-Dichlorophenylthiourea serves as an intermediate in organic synthesis reactions. Its versatile structure allows it to be used in the synthesis of a wide range of chemical compounds, making it a valuable tool for chemists working on complex organic synthesis projects .
Wirkmechanismus
Mode of Action
It is known to be a derivative of 2-aminothiazole and has been found to affect Mycobacterium tuberculosis energetics . .
Result of Action
It is known to affect Mycobacterium tuberculosis energetics
Action Environment
The compound’s activity may be influenced by various factors such as pH, temperature, and presence of other compounds, but specific studies on these aspects are currently lacking .
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJARXOEVLYKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372124 | |
| Record name | 3,5-dichlorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730271 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-Dichlorophenylthiourea | |
CAS RN |
107707-33-5 | |
| Record name | 3,5-dichlorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)